molecular formula C18H18N4O3S B15034234 N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B15034234
M. Wt: 370.4 g/mol
InChI Key: YLSLYBAFHUDSRB-QINSGFPZSA-N
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Description

N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound that features a furan ring, an imidazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by the introduction of the imidazole ring through a series of condensation and cyclization reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide
  • **N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]pyridine-2-carboxamide

Uniqueness

N-[(1Z)-1-(furan-2-yl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or photovoltaic materials.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H18N4O3S/c23-17(20-6-3-8-22-9-7-19-13-22)15(12-14-4-1-10-25-14)21-18(24)16-5-2-11-26-16/h1-2,4-5,7,9-13H,3,6,8H2,(H,20,23)(H,21,24)/b15-12-

InChI Key

YLSLYBAFHUDSRB-QINSGFPZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C(/C(=O)NCCCN2C=CN=C2)\NC(=O)C3=CC=CS3

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3

solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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